3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Approaches and Heterocyclic Scaffold Importance : Research has demonstrated innovative methods for synthesizing heterocyclic compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, that are important in medicinal chemistry due to their broad pharmacological properties. For instance, the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyrimidines from N-(pyridin-2-yl)benzimidamides through oxidative N-N bond formation highlights a novel strategy for constructing this scaffold with high yields (Zheng et al., 2014).
Antimicrobial Agents : The development of new thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, for potential antimicrobial applications, indicates that compounds with this scaffold can exhibit significant activity against various pathogens (Mabkhot et al., 2016).
Pharmacological Activities and SAR Studies
Diverse Pharmacological Activities : The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is noted for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. This diversity is exemplified by several clinical trials and marketed drugs, which underline the scaffold's medicinal chemistry potential (Merugu et al., 2022).
Antitumor and Antimicrobial Activities : The synthesis and structural elucidation of novel thieno[2,3-d]pyrimidine core units containing 1,2,4-triazoles and thiophenes demonstrated potent antimicrobial activity, further underscoring the therapeutic potential of triazolopyrimidine derivatives (Prabhakar et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Lysine-specific demethylase 1 (LSD1) . LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4) or lysine 9 of histone H3 (H3K9), thereby playing a key role in histone demethylation and gene expression .
Mode of Action
The compound interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound . The triazolo pyrimidine scaffold of the compound can be used as a template for designing new LSD1 inhibitors .
Biochemical Pathways
The compound, by inhibiting LSD1, affects the histone methylation process, which is a crucial part of the epigenetic regulation of gene expression . Changes in histone methylation status can lead to alterations in gene expression, affecting various biological processes such as cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of LSD1 by the compound can lead to changes in gene expression, potentially resulting in anti-proliferative effects against certain types of cancer cells . For instance, some studies have suggested potential anti-gastric cancer effects of similar triazolo[4,5-d]pyrimidine derivatives .
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6S/c17-11-4-6-13(7-5-11)23-15-14(21-22-23)16(20-10-19-15)24-9-12-3-1-2-8-18-12/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDULVAWZHNQQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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